Ebio2 Exhibits Sub-Nanomolar Potency, Outperforming Ebio1, ML213, and Retigabine by Orders of Magnitude
In a direct potency comparison, Ebio2 activates KCNQ2 channels with an EC50 of 1.9 nM, which is over 100 times more potent than the related compound Ebio1 (EC50 = 247.3 nM) . Ebio2 is also >100-fold more potent than ML213 (EC50 = 230 nM) and over 1,000-fold more potent than the clinical KCNQ activator retigabine (EC50 = 2.5 ± 0.6 µM, ~2,500 nM) [1]. This extreme difference in potency means that Ebio2 achieves robust channel activation at concentrations where these other activators would be inactive.
| Evidence Dimension | Potency for KCNQ2 Activation (EC50) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Ebio1: 247.3 nM; ML213: 230 nM; Retigabine: 2.5 µM (2,500 nM) |
| Quantified Difference | Ebio2 is 130-fold more potent than Ebio1, 121-fold more potent than ML213, and >1,300-fold more potent than retigabine. |
| Conditions | Automated electrophysiology assay measuring outward current amplitude of KCNQ2 channels at +50 mV. |
Why This Matters
Higher potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and conserving valuable compound in long-term studies.
- [1] Tatulian L, et al. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. J Neurosci. 2001 Aug 1;21(15):5535-45. doi: 10.1523/JNEUROSCI.21-15-05535.2001. View Source
